2-(6-Fluoropyridin-2-yl)propan-2-ol
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Overview
Description
2-(6-Fluoropyridin-2-yl)propan-2-ol is a fluorinated pyridine derivative with the molecular formula C8H10FNO and a molecular weight of 155.17 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and a hydroxyl group attached to the second carbon of the propan-2-ol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-2-yl)propan-2-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using sodium nitrite (NaNO2) in hydrofluoric acid (HF) . This method allows for the selective introduction of the fluorine atom at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(6-Fluoropyridin-2-yl)propan-2-ol is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichloro-3-fluoropyridin-4-yl)propan-2-ol: This compound has similar structural features but includes additional chlorine atoms, which can alter its reactivity and biological properties.
6-Fluoropyridin-2-ol: This compound lacks the propan-2-ol moiety, making it less versatile in certain chemical reactions.
Uniqueness
2-(6-Fluoropyridin-2-yl)propan-2-ol is unique due to its specific substitution pattern, which combines the electronic effects of the fluorine atom with the functional versatility of the hydroxyl group
Properties
IUPAC Name |
2-(6-fluoropyridin-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYACOORTSLIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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